Cas no 2567498-07-9 (3-(trimethylsilyl)methylcyclobutane-1-sulfonyl chloride, Mixture of diastereomers)

3-(トリメチルシリル)メチルシクロブタン-1-スルホニルクロリドは、ジアステレオマーの混合物として提供される有機シリル化合物です。この化合物は、シクロブタン骨格にスルホニルクロリド基とトリメチルシリルメチル基を有するため、高い反応性と多様な官能基導入の可能性を備えています。特に、有機合成中間体としての利用が期待され、医薬品や機能性材料の開発における重要な構築ブロックとしての応用が可能です。ジアステレオマーの混合物であるため、立体化学的な多様性を活かした反応設計にも適しています。また、トリメチルシリル基の特性により、保護基としての利用や特定条件下での脱保護反応にも対応可能です。

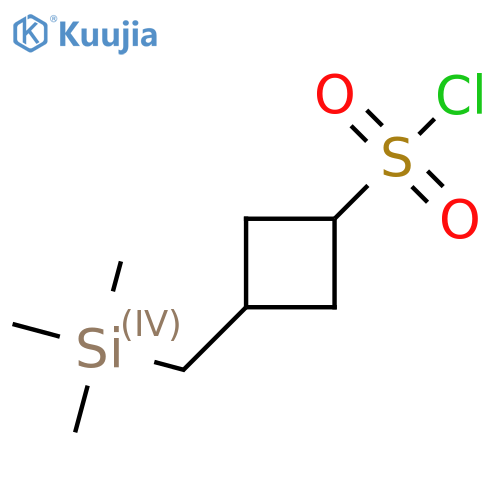

2567498-07-9 structure

商品名:3-(trimethylsilyl)methylcyclobutane-1-sulfonyl chloride, Mixture of diastereomers

CAS番号:2567498-07-9

MF:C8H17ClO2SSi

メガワット:240.82288146019

MDL:MFCD32878752

CID:5657441

PubChem ID:155820350

3-(trimethylsilyl)methylcyclobutane-1-sulfonyl chloride, Mixture of diastereomers 化学的及び物理的性質

名前と識別子

-

- Cyclobutanesulfonyl chloride, 3-[(trimethylsilyl)methyl]-

- EN300-27696007

- 2567498-07-9

- 3-(Trimethylsilylmethyl)cyclobutane-1-sulfonyl chloride

- 3-[(trimethylsilyl)methyl]cyclobutane-1-sulfonyl chloride

- 3-(trimethylsilyl)methylcyclobutane-1-sulfonyl chloride, Mixture of diastereomers

-

- MDL: MFCD32878752

- インチ: 1S/C8H17ClO2SSi/c1-13(2,3)6-7-4-8(5-7)12(9,10)11/h7-8H,4-6H2,1-3H3

- InChIKey: LPTJNXQLVGFGSR-UHFFFAOYSA-N

- ほほえんだ: ClS(C1CC(C[Si](C)(C)C)C1)(=O)=O

計算された属性

- せいみつぶんしりょう: 240.0407052g/mol

- どういたいしつりょう: 240.0407052g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 270

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 42.5Ų

じっけんとくせい

- 密度みつど: 1.14±0.1 g/cm3(Predicted)

- ふってん: 277.5±9.0 °C(Predicted)

3-(trimethylsilyl)methylcyclobutane-1-sulfonyl chloride, Mixture of diastereomers 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27696007-1g |

3-[(trimethylsilyl)methyl]cyclobutane-1-sulfonyl chloride, Mixture of diastereomers |

2567498-07-9 | 95% | 1g |

$986.0 | 2023-09-10 | |

| Enamine | EN300-27696007-0.05g |

3-[(trimethylsilyl)methyl]cyclobutane-1-sulfonyl chloride |

2567498-07-9 | 95.0% | 0.05g |

$229.0 | 2025-03-20 | |

| Enamine | EN300-27696007-0.25g |

3-[(trimethylsilyl)methyl]cyclobutane-1-sulfonyl chloride |

2567498-07-9 | 95.0% | 0.25g |

$487.0 | 2025-03-20 | |

| Enamine | EN300-27696007-2.5g |

3-[(trimethylsilyl)methyl]cyclobutane-1-sulfonyl chloride |

2567498-07-9 | 95.0% | 2.5g |

$1931.0 | 2025-03-20 | |

| Enamine | EN300-27696007-10.0g |

3-[(trimethylsilyl)methyl]cyclobutane-1-sulfonyl chloride |

2567498-07-9 | 95.0% | 10.0g |

$4236.0 | 2025-03-20 | |

| Enamine | EN300-27696007-5g |

3-[(trimethylsilyl)methyl]cyclobutane-1-sulfonyl chloride, Mixture of diastereomers |

2567498-07-9 | 95% | 5g |

$2858.0 | 2023-09-10 | |

| 1PlusChem | 1P028SIK-2.5g |

3-[(trimethylsilyl)methyl]cyclobutane-1-sulfonylchloride,Mixtureofdiastereomers |

2567498-07-9 | 95% | 2.5g |

$2449.00 | 2023-12-18 | |

| Aaron | AR028SQW-50mg |

3-[(trimethylsilyl)methyl]cyclobutane-1-sulfonylchloride,Mixtureofdiastereomers |

2567498-07-9 | 95% | 50mg |

$340.00 | 2025-02-16 | |

| Aaron | AR028SQW-2.5g |

3-[(trimethylsilyl)methyl]cyclobutane-1-sulfonylchloride,Mixtureofdiastereomers |

2567498-07-9 | 95% | 2.5g |

$2681.00 | 2025-02-16 | |

| 1PlusChem | 1P028SIK-250mg |

3-[(trimethylsilyl)methyl]cyclobutane-1-sulfonylchloride,Mixtureofdiastereomers |

2567498-07-9 | 95% | 250mg |

$664.00 | 2023-12-18 |

3-(trimethylsilyl)methylcyclobutane-1-sulfonyl chloride, Mixture of diastereomers 関連文献

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

2567498-07-9 (3-(trimethylsilyl)methylcyclobutane-1-sulfonyl chloride, Mixture of diastereomers) 関連製品

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量